Home > Products > Screening Compounds P98887 > N-CYCLOHEXYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
N-CYCLOHEXYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE -

N-CYCLOHEXYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Catalog Number: EVT-6181376
CAS Number:
Molecular Formula: C19H27FN2O3S
Molecular Weight: 382.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: A-72517 is a potent and bioavailable renin inhibitor developed as a potential orally active drug. It exhibits excellent bioavailability in rats and ferrets (>25%) and, although subject to hepatic elimination in monkeys, remains efficacious in this species. []

Relevance: While A-72517 shares the cyclohexyl moiety with N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide, it belongs to a different class of compounds (thiazolyl-L-alanine amides) and targets a different enzyme (renin). The research on A-72517 focuses on designing bioavailable renin inhibitors, highlighting the importance of structural features for oral absorption. []

1-Cyclohexyl-3-[(4-cycloheptylamino-3pyridyl)sul fonyl]urea

Compound Description: This compound is studied, like torasemide, as an inhibitor of the Na+/K+/2Cl- co-transport system. Its structure features two cycloalkyl groups, decreasing polarity and increasing lipophilicity compared to torasemide. This modification aims to enhance the duration of action and potentially alter the pharmacokinetic properties. []

Relevance: 1-Cyclohexyl-3-[(4-cycloheptylamino-3pyridyl)sul fonyl]urea shares the cyclohexyl and sulfonylurea moieties with N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide. Both compounds involve cyclohexyl substituents for influencing their physicochemical properties and highlight the use of sulfonylurea derivatives in pharmaceutical research. []

1-Cyclohexyl-3-[(4-cyclooctylamino-3-pyridyl)sulfonyl]urea hydrogen nitrate

Compound Description: This compound is another inhibitor of the Na+/K+/2Cl- co-transport system, structurally similar to the cycloheptyl analog. It also incorporates two cycloalkyl groups to modify its polarity and lipophilicity. []

Relevance: This compound also shares the cyclohexyl and sulfonylurea moieties with N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide, further emphasizing the use of these structural features in designing drugs targeting ion transport systems. []

Glipizide

Compound Description: Glipizide (1-cyclohexyl-3-[[4-[2-(3,4-dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl]phenyl]sulfonyl]urea) is a short-acting oral antidiabetic drug used to treat type 2 diabetes mellitus. It exerts its effect by stimulating insulin release from the pancreas. Pharmacokinetic studies revealed pronounced interindividual variability in plasma concentrations. []

Relevance: Glipizide shares the cyclohexyl and sulfonylurea moieties with N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide, highlighting the prevalence of these structural elements in pharmaceutical development. [] Glipizide's characterization as a short-acting drug emphasizes the impact of structural variations on pharmacokinetic properties. []

N-(4-Fluorobenzyl)-4-[3-(piperidin-1-yl)indole-1-sulfonyl]benzamide] (PipISB)

Compound Description: PipISB is a selective and high-potency cannabinoid subtype-1 (CB1) receptor inverse agonist. Radiolabeled versions ([11C]PipISB and [18F]PipISB) were developed and evaluated as potential positron emission tomography (PET) radioligands for imaging brain CB1 receptors in vivo. [, , ]

Relevance: PipISB shares the 4-fluorobenzyl and piperidine moieties with N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide, demonstrating the utilization of these structural features in targeting CB1 receptors. The research on PipISB demonstrates the potential of these structural motifs for developing imaging agents for studying brain function. [, , ]

1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives

Compound Description: This group of compounds was designed and synthesized as potential antibacterial agents. Their activity against various fungal pathogens, including Gibberella zeae, Colletotrichum mandshurica, and Fusarium oxysporum, was evaluated. []

Relevance: These derivatives share the piperazine and sulfonyl moieties with N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide, showcasing the versatility of these structural elements in medicinal chemistry. The focus on antibacterial activity in this series underscores the exploration of diverse pharmacological targets for compounds containing these structural motifs. []

4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-6-(4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)quinoline-3-carbonitrile (NEU-924)

Compound Description: NEU-924 is a potent proliferation inhibitor against Trypanosoma cruzi, the parasite responsible for Chagas disease. It emerged from a drug discovery campaign targeting tropical protozoal infections. []

Relevance: While structurally dissimilar to N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide, NEU-924 shares the 4-fluorobenzyl moiety. Its development highlights the broad applicability of this substituent in medicinal chemistry across diverse therapeutic areas. []

N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-(4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)cinnolin-4-amine (NEU-1017)

Compound Description: NEU-1017 is another potent proliferation inhibitor, targeting both Leishmania major (cutaneous leishmaniasis) and Plasmodium falciparum (malaria). Its discovery further emphasizes the value of exploring various chemical scaffolds in the search for new anti-parasitic drugs. []

Relevance: Similar to NEU-924, NEU-1017 shares the 4-fluorobenzyl moiety with N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide, reinforcing the broad applicability of this structural element in designing drugs against various parasitic diseases. []

2-amino-4-imino-4,5-dihydrothiazoles

Compound Description: These heterocyclic compounds were synthesized from N-sulfonyl-α-chloroamidines and thiourea. Different N,N-alkyl substituents were explored, including ethyl, cyclohexyl, benzyl, β-phenethyl, (3,5-dimethyl-1-adamantyl)-methyl, as well as N,N-dimethyl and N,N-pentamethylene. []

Relevance: While belonging to a different chemical class (dihydrothiazoles), these compounds share the sulfonyl functional group with N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide. The research highlights the synthetic utility of N-sulfonyl-α-chloroamidines in constructing heterocyclic systems, expanding the potential applications of sulfonyl-containing compounds. []

Compound Description: These derivatives feature a chiral, electron-withdrawing sulfonimidoyl group at the δ-position and various β-substituents (cyclohexyl, isopropyl, phenyl, methyl). Their synthesis involved the highly diastereoselective addition of chiral, sulfonimidoyl-substituted bis(allyl)titanium complexes to N-sulfonyl α-imino esters. []

Relevance: These amino acid derivatives showcase the use of sulfonyl and cyclohexyl moieties in a different chemical context compared to N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide. This research highlights the versatility of these structural features in asymmetric synthesis and the construction of complex molecules with potential biological activity. []

(1S)-1-(trans-4-{[(4-trifluoromethoxyphenyl)sulfonyl]amino}cyclohexyl)-2-[(3S)-3-fluoropyrrolidin-1-yl]-2-oxoethanaminium chloride (MRL-A)

Compound Description: MRL-A is a dipeptidyl peptidase-IV (DPP-IV) inhibitor analog containing a fluoropyrrolidine moiety. Metabolic studies revealed its susceptibility to bioactivation in rat liver microsomes, leading to the formation of reactive intermediates that could be trapped by glutathione or N-acetylcysteine. []

Relevance: MRL-A shares the cyclohexyl and sulfonyl moieties with N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide. This compound highlights the potential metabolic liabilities associated with fluorine-containing compounds, even in seemingly inert positions like the pyrrolidine ring. This research emphasizes the need for thorough metabolic profiling during drug development. []

(1S)-1-(trans-4-{[(2,4-difluorophenyl)sulfonyl]amino}cyclohexyl)-2-[(3S)-3-fluoropyrrolidin-1-yl]-2-oxoethanaminium chloride (MRL-B)

Compound Description: MRL-B is another DPP-IV inhibitor analog structurally related to MRL-A. Like MRL-A, it undergoes metabolic activation in rat liver microsomes, demonstrating the potential for bioactivation within this class of fluoropyrrolidine-containing compounds. []

Relevance: Like MRL-A, MRL-B also shares the cyclohexyl and sulfonyl moieties with N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide, further reinforcing the concept of shared structural elements and their potential impact on metabolic fate. []

CHF6001 [(S)-3,5-dichloro-4-(2-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoyloxy)ethyl)pyridine 1-oxide]

Compound Description: CHF6001 is a highly potent and selective phosphodiesterase 4 (PDE4) inhibitor designed for treating pulmonary inflammatory diseases. It exhibits robust anti-inflammatory activity and is suitable for topical pulmonary administration. []

Relevance: CHF6001 contains a sulfonamide group, which is related to the sulfonyl moiety in N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide. This connection highlights the broader use of sulfonamide and sulfonyl groups in medicinal chemistry, particularly in developing anti-inflammatory agents. []

Tolbutamide (N-[(butylamino)carbonyl)]-4-methyl benzenesulfonamide)

Compound Description: Tolbutamide is a sulfonylurea-based adenosine triphosphate-sensitive potassium channel blocker used as a therapeutic agent for Parkinson's disease. []

Relevance: Tolbutamide belongs to the sulfonylurea class of compounds, which is related to the sulfonyl moiety in N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide. This highlights the therapeutic potential of sulfonylureas beyond their traditional use as antidiabetic agents. []

Glyburide (1-{[p-2-(5-chloro-o-anisamido) ethyl]phenyl}sulfonyl-3-cyclohexylurea)

Compound Description: Glyburide is another sulfonylurea-based adenosine triphosphate-sensitive potassium channel blocker used as a therapeutic agent for Parkinson's disease. []

Relevance: Like tolbutamide, glyburide is a sulfonylurea and thus related to the sulfonyl moiety in N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide. This further emphasizes the potential of sulfonylureas for treating Parkinson's disease. []

[2.2]paracyclophane-4,15-disulfonimides

Compound Description: This series of compounds featuring various N-substituents (alkyl, cycloalkyl, allyl, benzyl, phenyl) was synthesized and studied for their structural and thermal properties. []

Relevance: These compounds contain the sulfonimide functional group, which is structurally related to the sulfonyl moiety in N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide. The research on these [2.2]paracyclophane derivatives demonstrates the impact of steric and electronic factors on the reactivity and stability of sulfonyl-containing compounds. []

Properties

Product Name

N-CYCLOHEXYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

IUPAC Name

N-cyclohexyl-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

Molecular Formula

C19H27FN2O3S

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C19H27FN2O3S/c20-17-8-6-15(7-9-17)14-26(24,25)22-12-10-16(11-13-22)19(23)21-18-4-2-1-3-5-18/h6-9,16,18H,1-5,10-14H2,(H,21,23)

InChI Key

UTQMJNFEMCDOTF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.